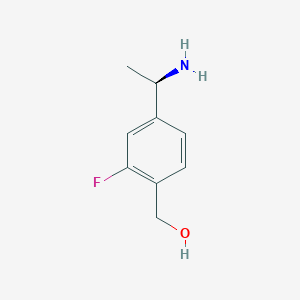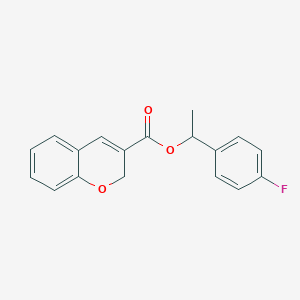
1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and have been widely used in pharmaceuticals, materials science, and organic synthesis . The presence of the 4-fluorophenyl group adds unique properties to this compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves several steps. Industrial production methods often employ catalysts such as lipase in ionic liquids to enhance the yield and selectivity of the reaction .
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain . It also interacts with cellular receptors, modulating signal transduction pathways that control cell growth and apoptosis.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2H-chromene-3-carboxylate: Lacks the 4-fluorophenyl group, resulting in different biological activities.
4H-chromene-3-carboxylate: Has a different arrangement of the chromene ring, leading to variations in chemical reactivity and biological effects.
The presence of the 4-fluorophenyl group in this compound enhances its biological activity and stability, making it a unique and valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H15FO3 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15FO3/c1-12(13-6-8-16(19)9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10,12H,11H2,1H3 |
Clave InChI |
KCCCRIGAFOKAFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



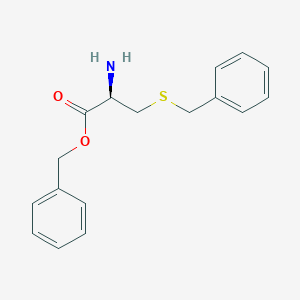
![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
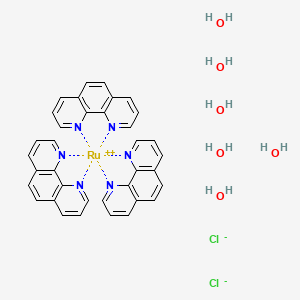

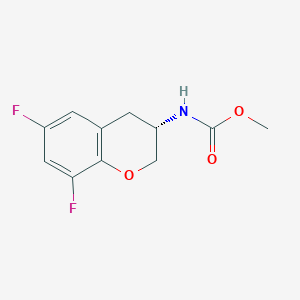
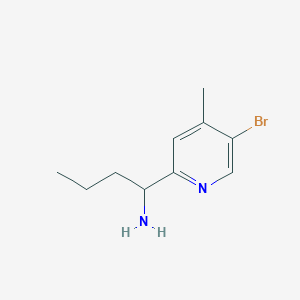
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)

![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
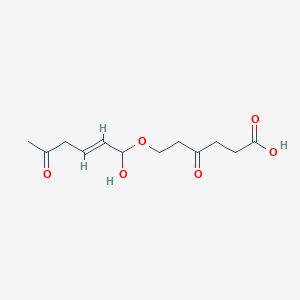

![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
